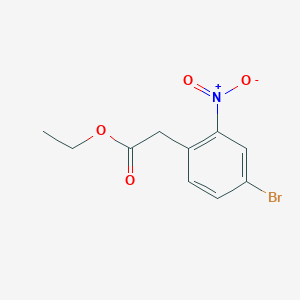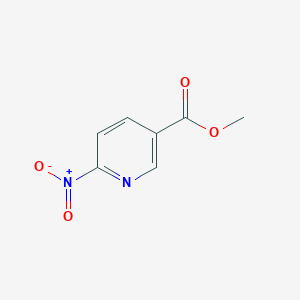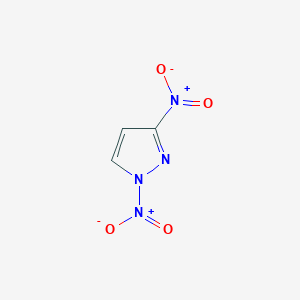
6,7-Dichloro-3-(hydroxyimino)-1,4-dihydroquinoxalin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “6,7-Dichloro-3-(hydroxyimino)-1,4-dihydroquinoxalin-2-one” is a chemical with the CAS Number: 177944-61-5 . It has a molecular weight of 246.05 and its IUPAC name is (2E)-6,7-dichloro-1,4-dihydro-2,3-quinoxalinedione 2-oxime .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H5Cl2N3O2/c9-3-1-5-6 (2-4 (3)10)12-8 (14)7 (11-5)13-15/h1-2,7,11H, (H,12,14) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid with a melting point greater than 300 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
- Synthesis of 1,4-Dihydroquinoxalines : A study by (Harsanyi et al., 1973) detailed the synthesis of 2-(hydroxyimino)-1,2-dihydro-chinoxalin, an intermediate in the production of the compound . The study explored the dehydrogenation and oxidation processes involved in its synthesis.
- Transformation in Isoquinolones Synthesis : (McCorkindale & McCulloch, 1971) described the general preparation of isoquinolones, where derivatives like 6,7-dichloro-3-(hydroxyimino)-1,4-dihydroquinoxalin-2-one were obtained through specific chemical reactions.
Pharmacological and Biochemical Studies
- Receptor Agonists and Antagonists Synthesis : (Sun et al., 1996) researched the synthesis of chiral quinoxaline derivatives, investigating their role as receptor agonists and antagonists.
- Structure-Activity Relationships in NMDA Receptor Antagonists : A study by (Cai et al., 1997) focused on alkyl- and alkoxy-substituted 1,4-dihydroquinoxalines, exploring their potency and activity as antagonists for the glycine site of the NMDA receptor.
Novel Applications in Chemistry
- Structural Isomerization and Detoxication Studies : Research by (Li et al., 2016) revealed a unique two-step structural isomerization process involving compounds related to 6,7-dichloro-3-(hydroxyimino)-1,4-dihydroquinoxalin-2-one.
- Furo- and Pyrroloquinoxaline Derivatives Synthesis : A study by (Kotovskaya et al., 1999) explored the synthesis of various quinoxaline derivatives, including those related to the compound of interest.
Safety And Hazards
The safety information available indicates that this compound has the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332 , which correspond to harmful if swallowed, harmful in contact with skin, and harmful if inhaled, respectively. The precautionary statements include P264, P270, P280, P301+P312+P330, P302+P352+P312, P363, P402+P404, and P501 .
Eigenschaften
IUPAC Name |
6,7-dichloro-3-(hydroxyamino)-1H-quinoxalin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2N3O2/c9-3-1-5-6(2-4(3)10)12-8(14)7(11-5)13-15/h1-2,15H,(H,11,13)(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFTBOLIHDHCMCG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)N=C(C(=O)N2)NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dichloro-3-(hydroxyimino)-1,4-dihydroquinoxalin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[2-(Methylsulfonyl)phenoxy]acetic acid](/img/structure/B1324334.png)


![Tert-butyl N-[(4-ethylpiperidin-4-YL)methyl]carbamate](/img/structure/B1324341.png)
![Tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B1324343.png)
![Tert-butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B1324344.png)


![7-Hydroxybenzo[d]thiazole-2-carbonitrile](/img/structure/B1324351.png)